molecular formula C19H23NO2 B5455722 N-(2-isopropylphenyl)-4-propoxybenzamide

N-(2-isopropylphenyl)-4-propoxybenzamide

Cat. No.: B5455722
M. Wt: 297.4 g/mol
InChI Key: VYXWTSHQDWHLBC-UHFFFAOYSA-N
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Description

N-(2-Isopropylphenyl)-4-propoxybenzamide is a benzamide derivative characterized by a 4-propoxy-substituted benzamide core linked to a 2-isopropylphenyl group via an amide bond.

Properties

IUPAC Name

N-(2-propan-2-ylphenyl)-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-4-13-22-16-11-9-15(10-12-16)19(21)20-18-8-6-5-7-17(18)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXWTSHQDWHLBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzamide Analogs

The 4-propoxybenzamide moiety is shared with compounds such as N-(6-((4-methoxyphenyl)amino)pyridin-2-yl)-4-propoxybenzamide (28) and N-(6-(piperidin-1-yl)pyridin-2-yl)-4-propoxybenzamide (30) (). These analogs differ in their amine substituents (pyridine derivatives vs. 2-isopropylphenyl), which significantly influence their physical and biological properties:

  • Synthesis : The target compound may employ palladium-catalyzed coupling reactions, as seen in , but its 2-isopropylphenyl group likely requires distinct amine precursors compared to pyridine-based intermediates .
Substituent Effects on Pharmacological Activity
  • 2-Isopropylphenyl Group: This substituent is structurally analogous to the 2-isopropylphenyl moiety in SR48692 (), a neurotensin receptor antagonist.
  • Comparison with tert-Butyl Derivatives : N-(2-(tert-butyl)phenyl)-4-(4-methoxybenzamido)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide (22) () features a bulkier tert-butyl group. While this may increase steric hindrance, the isopropyl group in the target compound balances lipophilicity and metabolic stability more effectively .
Physicochemical and Spectroscopic Properties
  • NMR and Mass Spectrometry: The target compound’s $ ^1H $ NMR would likely show signals for the isopropyl group (δ ~1.2–1.4 ppm for -CH(CH$3$)$2$) and the propoxy chain (δ ~1.0–1.5 ppm for -OCH$2$CH$2$CH$3$), similar to analogs in and . ESI-MS data would confirm its molecular ion (expected m/z ~326.2 for C${19}$H${23}$NO$2$) .
  • Melting Point Trends : A compound with a fluorinated benzamide group (Example 53, ) exhibits a higher melting point (175–178°C) due to enhanced intermolecular interactions, suggesting that halogenation or electron-withdrawing groups increase thermal stability compared to the target compound’s propoxy and isopropyl groups .

Data Table: Key Comparisons

Compound Name Core Structure Amine Substituent Melting Point (°C) Biological Activity Reference
N-(2-Isopropylphenyl)-4-propoxybenzamide 4-Propoxybenzamide 2-Isopropylphenyl Not reported Hypothesized receptor modulation
N-(6-(Piperidin-1-yl)pyridin-2-yl)-4-propoxybenzamide (30) 4-Propoxybenzamide 6-(Piperidin-1-yl)pyridin-2-yl 89–92 Neuronal nicotinic receptor NAM
SR48692 Pyrazole-carbonyl 2-Isopropylphenyl Not reported Neurotensin receptor antagonist
2-Fluoro-N-isopropylbenzamide (Example 53) Fluorobenzamide Isopropyl 175–178 Not specified

NAM = Negative allosteric modulator

Research Implications and Gaps

  • Activity Prediction : The target compound’s 4-propoxy and 2-isopropylphenyl groups may confer selectivity for lipid-facing receptor pockets, as seen in nicotinic receptor modulators () and neurotensin antagonists ().
  • Synthetic Challenges : Unlike pyridine-based analogs (), introducing the 2-isopropylphenyl group may require Buchwald-Hartwig amination or Ullmann coupling, necessitating optimization of palladium catalysts and ligands.
  • Data Limitations : Absence of direct biological or thermodynamic data for the target compound highlights the need for experimental validation of its receptor affinity, solubility, and metabolic stability.

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